Fluoromidine

Weed science Maize herbicide screening Pre-emergence application

Fluoromidine (CAS 13577-71-4) is a benchmark oxidative phosphorylation uncoupler for herbicide screening, residue analysis, and resistance studies. Unlike atrazine or linuron, its distinct imidazopyridine core and uncoupler MoA enable differential weed-control profiling — notably against Aethusa cynapium — without the crop-yield penalties observed with pyriclor or cypromid. Sourced at 97% purity, this reference standard supports HPLC-MS/MS method development, mitochondrial bioenergetics research, and cross-resistance evaluations in PSII-inhibitor-resistant weed populations.

Molecular Formula C7H3ClF3N3
Molecular Weight 221.57 g/mol
CAS No. 13577-71-4
Cat. No. B078755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromidine
CAS13577-71-4
Synonyms1-H-2-trifluoromethylimidazo(4,5-b)-6-chloropyridine
6-chloro-2-trifluoromethylimidazo(4,5-b)pyridine
fluoromidine
fluromidine
fluromidine sodium salt
Molecular FormulaC7H3ClF3N3
Molecular Weight221.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)
InChIKeyQJYOCYOOZHULNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromidine (CAS 13577-71-4) Technical Overview and Procurement Classification


Fluoromidine (CAS 13577-71-4; IUPAC: 6-chloro-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine) is a synthetic imidazopyridine herbicide originally developed in the mid-1960s for pre-emergence control of annual weeds in maize and cereal crops [1]. The compound functions as an uncoupler of oxidative phosphorylation, disrupting ATP production and leading to energy depletion in targeted plant species [1]. With molecular formula C₇H₃ClF₃N₃ and molecular weight 221.57 g/mol, fluoromidine is currently classified as an obsolete herbicide not approved under EC Regulation 1107/2009, though it may remain available in certain markets for specialized research applications [1]. Its imidazopyridine core structure distinguishes it from triazine-based comparators such as atrazine, conferring a distinct physicochemical profile including predicted pKa of 2.35±0.20 and density of 1.76±0.1 g/cm³ [2].

Fluoromidine Selection Considerations: Why Atrazine, Linuron, and 2,4-D Are Not Interchangeable


Substituting fluoromidine with structurally distinct herbicides such as atrazine, linuron, or 2,4-D amine without experimental validation introduces significant efficacy and selectivity risk. In direct comparative field trials on Oxford clay soil under wet pre-emergence conditions, fluoromidine demonstrated comparable overall weed control to atrazine, whereas linuron, 2,4-D amine, propachlor, and pyriclor were explicitly documented as less effective [1]. Critically, species-specific resistance patterns diverge: fluoromidine showed poor control of Polygonum aviculare, a weed species that atrazine/2,4-D amine mixtures effectively managed, while Aethusa cynapium exhibited resistance to pyriclor and cypromid but was controlled by fluoromidine-containing regimens [1]. Furthermore, pyriclor at 0.56 kg/ha pre-emergence and cypromid at 2.24 kg/ha post-emergence directly reduced maize crop yield—a liability not observed with fluoromidine under equivalent conditions [1]. These divergent efficacy and crop safety profiles preclude generic substitution absent species-specific bioassay confirmation.

Fluoromidine Comparative Performance Data: Head-to-Head Evidence for Scientific Selection


Pre-Emergence Weed Control Efficacy in Maize: Fluoromidine vs. Atrazine and Five Other Herbicides

Fluoromidine demonstrated comparable pre-emergence weed control efficacy to atrazine in maize field trials, while outperforming five alternative herbicides tested under identical conditions. In direct head-to-head comparisons on Oxford clay soil under wet pre-emergence application conditions, fluoromidine (applied alone) matched atrazine in overall weed control effectiveness, whereas linuron, 2,4-D amine, propachlor, pyriclor, and cypromid (applied singly) were explicitly judged less effective [1]. Atrazine required only 0.28 kg/ha a.i. to achieve excellent control of Stellaria media, Veronica spp., and Polygonum aviculare; at 0.56 kg/ha, it also controlled Aethusa cynapium [1]. Notably, fluoromidine exhibited poor efficacy against P. aviculare, while A. cynapium was resistant to pyriclor and cypromid, underscoring species-specific differentiation among comparator herbicides [1].

Weed science Maize herbicide screening Pre-emergence application

Mechanism of Action Differentiation: Fluoromidine as an Oxidative Phosphorylation Uncoupler vs. Photosystem II Inhibitors

Fluoromidine acts as an uncoupler of the oxidative phosphorylation process, a mechanism fundamentally distinct from the Photosystem II (PSII) inhibition exhibited by atrazine and linuron [1]. While atrazine binds to the QB-site of PSII, blocking plastoquinone reduction and halting photosynthetic electron transport, fluoromidine disrupts mitochondrial ATP production by dissipating the proton gradient across the inner mitochondrial membrane, thereby uncoupling electron transport from ATP synthesis [1]. This mechanistic divergence carries implications for cross-resistance management: weed populations selected for PSII inhibitor resistance (e.g., atrazine-resistant biotypes) may retain susceptibility to uncoupler-class herbicides [1]. However, fluoromidine's HRAC/WSSA MoA class remains unassigned in current classification systems, limiting direct comparative resistance risk quantification [1].

Herbicide mode of action Oxidative phosphorylation ATP synthesis inhibition

Crop Safety Profile: Absence of Yield Suppression Observed with Pyriclor and Cypromid

Fluoromidine did not exhibit the direct crop yield reduction observed with two comparator herbicides in the same maize field trial. Under pre-emergence application, pyriclor applied at 0.56 kg/ha directly reduced maize yield; similarly, cypromid applied post-emergence at 2.24 kg/ha caused measurable yield suppression [1]. No yield reduction attributable to fluoromidine was reported under the same experimental conditions, though specific fluoromidine application rates were not numerically detailed in the summary data. This comparative crop safety observation distinguishes fluoromidine from pyriclor and cypromid within the tested herbicide panel, despite all compounds being evaluated for maize weed control [1].

Herbicide crop safety Maize phytotoxicity Yield impact

Mammalian Toxicity Baseline: Oral Acute Toxicity Classification

Fluoromidine carries a GHS acute oral toxicity classification of H302 (harmful if swallowed), with additional hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This profile permits comparison with alternative herbicides where toxicological data are available. Notably, quantitative LD50 values and comprehensive ecotoxicological endpoints (aquatic LC50, avian toxicity, bee toxicity) remain unreported in accessible authoritative databases, limiting full comparative toxicological assessment against modern herbicide alternatives [1]. The absence of chronic toxicity and environmental fate data represents a significant data gap for procurement decisions involving large-scale or environmentally sensitive applications.

Toxicology GHS classification Occupational safety

Physicochemical Stability Profile: Thermal and Chemical Stability Characteristics

Fluoromidine exhibits high thermal stability and chemical stability under both high-temperature and strong acid/base conditions . This stability profile, documented in industrial chemical databases, distinguishes fluoromidine from more labile imidazopyridine derivatives and supports its utility in applications requiring robust storage or formulation under variable environmental conditions. Predicted physicochemical parameters include boiling point of 297.6°C at 760 mmHg, density of 1.76±0.1 g/cm³, and pKa of 2.35±0.20 [1]. Recommended storage is 2–8°C with protection from light [1]. Quantitative comparative stability data (e.g., half-life under accelerated storage conditions, hydrolysis rates at defined pH) are not available in the current literature, limiting direct benchmarking against structurally related compounds.

Physicochemical properties Storage stability Formulation compatibility

Regulatory Status: EU Non-Approval Under EC 1107/2009

Fluoromidine is not approved under EC Regulation 1107/2009 (repealing 91/414) and is not listed in the EU pesticide database [1]. This regulatory status contrasts with currently approved herbicides in the same use category, such as certain atrazine formulations in non-EU jurisdictions and modern PSII inhibitors with active EU registrations. Fluoromidine is explicitly classified as an 'obsolete herbicide' in authoritative pesticide databases, though it may remain available in some non-EU countries [1]. The compound's regulatory dossier rapporteur is listed as 'Not applicable,' and the date of EC 1107/2009 inclusion is designated as 'Not applicable' [1].

Pesticide regulation EU agrochemical compliance Obsolete herbicide

Fluoromidine Procurement Scenarios: Validated Research and Industrial Use Cases


Positive Control for Uncoupler-Class Herbicide Screening in Weed Science

Fluoromidine serves as a validated positive control for oxidative phosphorylation uncoupler herbicides in laboratory and greenhouse screening programs. Its documented comparable efficacy to atrazine in pre-emergence maize applications provides a benchmark for evaluating novel uncoupler candidates [1]. The compound's species-specific resistance profile—poor control of Polygonum aviculare contrasted with effective control of other annual weeds—offers a useful differential pattern for mechanism-of-action validation studies [1].

Analytical Reference Standard for Imidazopyridine Herbicide Detection

Fluoromidine's high thermal and chemical stability, combined with its well-defined structure (C₇H₃ClF₃N₃, MW 221.57 g/mol), makes it suitable as an analytical reference standard for method development and validation in residue analysis [1]. The compound is available at 97% purity from commercial suppliers, supporting its use in HPLC-MS/MS method calibration for detecting imidazopyridine-class residues in environmental or food matrices [1].

Mitochondrial Function Research Tool in Plant Physiology

As a documented uncoupler of oxidative phosphorylation, fluoromidine provides a chemical probe for investigating mitochondrial ATP synthesis disruption in plant systems [1]. This application is particularly relevant for studies examining energy metabolism in herbicide-resistant weed biotypes or for comparative biochemistry investigations contrasting uncoupler mechanisms with Photosystem II inhibition [1].

Herbicide Resistance Management Research (Rotational Study Component)

Fluoromidine's distinct mechanism of action relative to Photosystem II inhibitors (e.g., atrazine, linuron) supports its inclusion in herbicide rotation studies aimed at evaluating cross-resistance patterns [1]. Researchers investigating PSII-inhibitor-resistant weed populations may utilize fluoromidine to assess retained susceptibility to uncoupler-class chemistry, providing data to inform integrated weed management strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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